

An In-Depth Technical Guide to 2-Hydroxy-5-formylbenzamide

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Compound of Interest

Compound Name: 5-Formyl-2-hydroxybenzamide

CAS No.: 76143-20-9

Cat. No.: B2366987

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Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. This guide provides a comprehensive technical analysis of the compound commonly referred to as **5-Formyl-2-hydroxybenzamide**, establishing its definitive IUPAC name as 2-Hydroxy-5-formylbenzamide. We will deconstruct the nomenclature rules leading to this assignment, detail its physicochemical properties, outline a representative synthetic protocol, and discuss methods for its analytical characterization. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile chemical entity and its place within the broader class of substituted salicylamides.

Part 1: Deconstruction of IUPAC Nomenclature

The naming of a multifunctional aromatic compound requires a systematic approach based on a defined hierarchy of functional groups. The name "**5-Formyl-2-hydroxybenzamide**" is nearly correct but reverses the numerical order of the substituents. The authoritative IUPAC name is 2-Hydroxy-5-formylbenzamide. The logic for this determination is as follows:

- **Identification of the Principal Functional Group:** The molecule contains three functional groups attached to a benzene ring: a carboxamide (-CONH₂), a hydroxyl (-OH), and a formyl (-CHO). According to IUPAC priority rules, the amide group outranks both the aldehyde and the alcohol. Therefore, the parent structure is a benzamide.

- **Locating the Principal Functional Group:** The carbon atom of the benzene ring attached to the primary amide group is assigned position number 1 (C1).
- **Numbering the Substituents:** The ring is numbered to give the lowest possible locants to the substituents. In this case, numbering proceeds clockwise from C1, assigning the hydroxyl group to position 2 and the formyl group to position 5.
- **Alphabetical Ordering of Substituents:** The names of the substituent groups are alphabetized: "formyl" comes before "hydroxy". However, IUPAC nomenclature dictates that the substituent names are placed in alphabetical order before the parent name, but their locants (numbers) remain tied to their position on the ring. The final name is constructed by listing the substituents in alphabetical order, preceded by their locants.

This systematic process leads to the unambiguous and correct IUPAC name: 2-Hydroxy-5-formylbenzamide.

Logical Derivation of IUPAC Name

The decision-making process for naming the compound can be visualized as follows:



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Caption: IUPAC Naming Workflow for 2-Hydroxy-5-formylbenzamide.

Part 2: Physicochemical & Structural Data

2-Hydroxy-5-formylbenzamide is a solid organic compound whose structure is foundational to its chemical reactivity and potential applications. The presence of hydrogen bond donors (hydroxyl and amide groups) and acceptors (carbonyls and hydroxyl oxygen) suggests intermolecular interactions that influence its physical properties, such as melting point and solubility.

Property	Value	Source
IUPAC Name	2-Hydroxy-5-formylbenzamide	IUPAC Rules
CAS Number	76143-20-9	[1][2]
Molecular Formula	C ₈ H ₇ NO ₃	[1]
Molecular Weight	165.15 g/mol	[1]
Melting Point	204-206 °C	[1]
Boiling Point	335.9 °C (Predicted)	[1]
MDL Number	MFCD13192418	[2]

Part 3: Synthesis & Experimental Protocols

The synthesis of 2-hydroxy-5-formylbenzamide can be achieved through various routes, often starting from salicylamide (2-hydroxybenzamide). A common and effective method is the direct formylation of the activated aromatic ring. The Reimer-Tiemann reaction, which uses chloroform in a basic solution to introduce a formyl group onto a phenol, is a classic example of such a transformation.

Field-Proven Insight: Causality in Synthesis

The choice of the Reimer-Tiemann reaction is based on the high electron-donating capacity of the phenoxide ion, formed in situ under basic conditions. This significantly activates the aromatic ring towards electrophilic substitution. The formyl group is directed predominantly to the ortho and para positions relative to the powerful hydroxyl directing group. Since the ortho positions are sterically hindered by the amide group, and one is already occupied, formylation occurs primarily at the para position (C5), yielding the desired product.

Detailed Experimental Protocol: Formylation of Salicylamide

This protocol is a representative method adapted from established procedures for the formylation of phenolic compounds.

Materials:

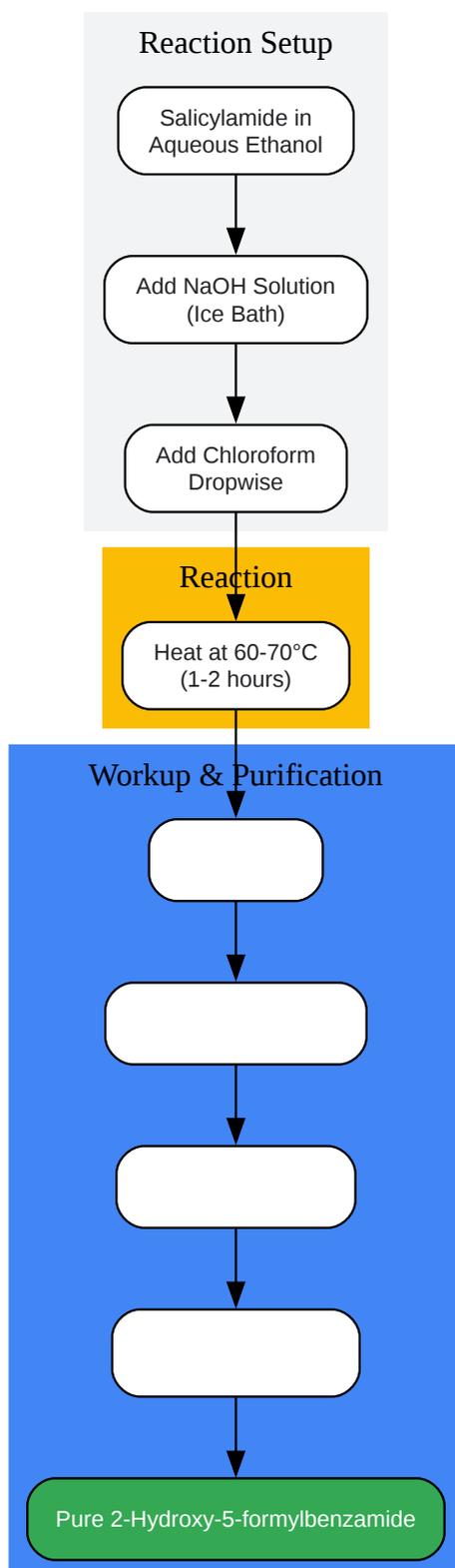
- Salicylamide (2-hydroxybenzamide)
- Sodium hydroxide (NaOH)
- Chloroform (CHCl₃)
- Ethanol
- Hydrochloric acid (HCl), dilute
- Deionized water
- Ice bath, magnetic stirrer, round-bottom flask, reflux condenser

Procedure:

- **Dissolution:** In a 250 mL round-bottom flask, dissolve salicylamide in aqueous ethanol.
- **Base Addition:** Cool the flask in an ice bath and slowly add a concentrated solution of sodium hydroxide with vigorous stirring. This deprotonates the phenolic hydroxyl group, forming the highly reactive sodium salicylamide phenoxide.
- **Addition of Formylating Agent:** While maintaining the low temperature, add chloroform dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.
- **Reflux:** After the addition is complete, fit the flask with a reflux condenser and heat the mixture gently at 60-70°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup & Neutralization:** After cooling, neutralize the excess sodium hydroxide by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~5-6). This step protonates the phenoxide and precipitates the product.
- **Isolation & Purification:** The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel. The crude product is then washed with cold deionized water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate

solvent system, such as an ethanol/water mixture, to yield pure 2-hydroxy-5-formylbenzamide.

Visualized Synthesis Workflow



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Caption: General workflow for the synthesis of 2-hydroxy-5-formylbenzamide.

Part 4: Analytical Characterization

To confirm the identity and purity of the synthesized 2-hydroxy-5-formylbenzamide, a combination of spectroscopic techniques is employed. Each method provides unique information about the molecule's structure.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- A sharp singlet around 9.8-10.0 ppm corresponding to the aldehyde proton (-CHO).- A broad singlet at a high chemical shift (>11 ppm) for the phenolic hydroxyl proton (-OH).- Two broad signals for the amide protons (-CONH₂), typically between 7.5-8.5 ppm.- Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring.[3][4]
¹³ C NMR	<ul style="list-style-type: none">- A signal in the range of 190-200 ppm for the aldehyde carbonyl carbon.- A signal around 165-170 ppm for the amide carbonyl carbon.- Six distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group appearing at a high chemical shift (approx. 160 ppm).
FT-IR	<ul style="list-style-type: none">- A strong, sharp absorption band around 1680-1700 cm⁻¹ for the aldehyde C=O stretch.- A strong absorption band around 1640-1660 cm⁻¹ for the amide C=O stretch (Amide I band).- A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to O-H and N-H stretching vibrations.
Mass Spec.	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.15 m/z).

Part 5: Applications and Scientific Relevance

2-Hydroxy-5-formylbenzamide belongs to the salicylamide class of compounds. Salicylamides and their derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[5]

- **Pharmaceutical Intermediates:** The compound serves as a versatile building block for synthesizing more complex molecules. The aldehyde group is a reactive handle for creating Schiff bases, while the amide and hydroxyl groups can be modified to modulate physicochemical properties. It is a known impurity or intermediate in the synthesis of drugs like Labetalol.[1]
- **Biological Activity:** The salicylamide scaffold is known to exhibit antibacterial, antifungal, and antimycobacterial properties.[5][6] Halogenated salicylanilides, a related subclass, are used as anthelmintic drugs and are being investigated for their potential anticancer properties.[6] [7] The specific biological profile of 2-hydroxy-5-formylbenzamide itself warrants further investigation, but its structural motifs are present in many biologically active agents.

Conclusion

The correct IUPAC name for the compound with CAS number 76143-20-9 is 2-Hydroxy-5-formylbenzamide. This name is derived from a systematic application of nomenclature rules based on functional group priority. As a member of the salicylamide family, this compound is not merely an academic curiosity but a valuable intermediate in the synthesis of potentially therapeutic agents. Its well-defined structure, accessible synthesis, and functional group versatility make it a significant molecule for researchers in synthetic organic chemistry and drug development.

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